molecular formula C18H25N3O2 B6967590 N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide

Cat. No.: B6967590
M. Wt: 315.4 g/mol
InChI Key: CDLUSQCMFABOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an aminocyclobutyl moiety, a piperidinone ring, and a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the aminocyclobutyl intermediate through a cyclization reaction. This intermediate is then coupled with a piperidinone derivative under controlled conditions to form the desired product.

    Cyclization Reaction: The aminocyclobutyl intermediate can be synthesized by reacting a suitable amine with a cyclobutanone derivative in the presence of a strong base such as sodium hydride.

    Coupling Reaction: The aminocyclobutyl intermediate is then reacted with a piperidinone derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and in the development of new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with a phenylacetamide structure but lacking the aminocyclobutyl and piperidinone moieties.

    2-oxopiperidine derivatives: Compounds with a piperidinone ring but different substituents.

    Cyclobutyl amines: Compounds featuring the aminocyclobutyl group but lacking the phenylacetamide and piperidinone structures.

Uniqueness

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-18(10-6-11-18)13-20-17(23)16(14-7-2-1-3-8-14)21-12-5-4-9-15(21)22/h1-3,7-8,16H,4-6,9-13,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLUSQCMFABOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)NCC3(CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.